5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid
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Overview
Description
5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid is an organic compound that features a cyclohexadienone ring structure attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid typically involves the following steps:
Formation of the Cyclohexadienone Ring: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Pentanoic Acid Chain: This step may involve a Friedel-Crafts acylation reaction, where the cyclohexadienone ring is reacted with a pentanoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (for electrophilic substitution), organolithium reagents (for nucleophilic substitution).
Major Products
Oxidation: More oxidized cyclohexadienone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Functionalized cyclohexadienone derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity.
Pathway Involvement: Affecting biochemical pathways related to its structure.
Comparison with Similar Compounds
Similar Compounds
Cyclohexadienone Derivatives: Compounds with similar ring structures.
Pentanoic Acid Derivatives: Compounds with similar side chains.
Properties
CAS No. |
2041-29-4 |
---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(3,4-dioxocyclohexa-1,5-dien-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H12O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
InChI Key |
RXOFIMTVNDLTPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=O)C=C1CCCCC(=O)O |
Origin of Product |
United States |
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